1,5-Diazabicyclo[4.3.0]non-5-ene
Description
Significance as a Bicyclic Amidine Superbase in Organic Synthesis
DBN is widely recognized as a strong, non-nucleophilic superbase. sigmaaldrich.comcymitquimica.com This high basicity stems from the delocalization of the positive charge in its protonated form across the two nitrogen atoms of the amidine system, which stabilizes the conjugate acid. cymitquimica.com This characteristic allows DBN to effectively deprotonate a wide range of organic substrates, even those with relatively high pKa values, without the complication of competing nucleophilic attack at electrophilic centers.
The "superbase" character of DBN is pivotal in numerous organic reactions where a strong, yet non-interfering, base is required. sigmaaldrich.comcymitquimica.com Its efficacy is particularly pronounced in elimination reactions, such as dehydrohalogenations, where it promotes the formation of alkenes from alkyl halides. chemicalbook.comthermofisher.com The steric hindrance provided by its bicyclic structure further enhances its selectivity as a base, minimizing side reactions. gbcramgarh.in
Overview of Catalytic and Reagent Roles in Modern Synthetic Methodologies
Beyond its role as a stoichiometric base, DBN functions as a versatile catalyst and reagent in a variety of modern synthetic methodologies. wikipedia.orgchemicalbook.com Its applications span from promoting rearrangements and condensations to acting as a key component in novel catalytic systems. youtube.comchemicalbook.com
As a catalyst , DBN is instrumental in:
Base-catalyzed rearrangements: It facilitates molecular rearrangements where the abstraction of a proton is the key initiating step. chemicalbook.comthermofisher.com
Condensation reactions: DBN can catalyze aldol-type and other condensation reactions by generating the necessary enolate intermediates. youtube.com
Friedel-Crafts Acylation: It has been employed as a nucleophilic catalyst for the regioselective C-acylation of sensitive aromatic heterocycles like pyrroles and indoles. sigmaaldrich.comchemicalbook.com
Polymerization: DBN serves as a catalyst in certain polymerization processes and as a curing agent for resins. youtube.comchemicalbook.com
As a reagent , DBN is utilized in:
Dehydrohalogenation reactions: It is a go-to reagent for effecting the elimination of hydrogen halides from alkyl halides to furnish alkenes. chemicalbook.com
Synthesis of Heterocycles: DBN is used in the preparation of various nitrogen-containing heterocyclic compounds. sigmaaldrich.com For instance, it is used to prepare 1H-quinazoline-2,4-diones from 2-aminobenzonitriles. sigmaaldrich.com
CO₂ Capture: In combination with other molecules, DBN-based systems have shown potential for the capture of carbon dioxide. rsc.orgresearchgate.net
The diverse reactivity of DBN, coupled with its commercial availability, has solidified its position as an indispensable tool in the arsenal (B13267) of synthetic organic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7-8-4-2-6-9(7)5-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVLZREKBPKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NCCCN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184087 | |
| Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3001-72-7 | |
| Record name | 1,5-Diazabicyclo[4.3.0]non-5-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3001-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003001727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3001-72-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diazabicyclo(4.3.0)non-5-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIAZABICYCLO(4.3.0)NON-5-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978M4OL12Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of 1,5 Diazabicyclo 4.3.0 Non 5 Ene Catalysis
Elucidation of Reaction Pathways
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), a bicyclic amidine base, is a versatile organocatalyst in a variety of organic transformations. youtube.comwikipedia.org Its catalytic activity stems from its ability to function as a strong, yet sterically hindered, non-nucleophilic base, although it can also act as a nucleophile under certain conditions. acs.orgfigshare.comresearchgate.net Understanding the mechanistic pathways through which DBN operates is crucial for optimizing existing reactions and designing new catalytic processes.
Nucleophilic Activation Modes of DBN
While often employed as a non-nucleophilic base, DBN can participate directly in reactions through nucleophilic activation. acs.orgfigshare.comresearchgate.net This typically involves the attack of one of the nitrogen atoms on an electrophilic center, leading to the formation of a reactive intermediate.
One prominent example is the DBN-catalyzed Friedel-Crafts acylation of pyrroles and indoles. acs.orgfigshare.comresearchgate.net In this reaction, DBN acts as a nucleophilic catalyst by first attacking the acylating agent (e.g., an acid anhydride) to form a key N-acyl-amidine intermediate. acs.orgfigshare.com This intermediate is highly electrophilic and is readily attacked by the electron-rich pyrrole (B145914) or indole, leading to C-acylation and regeneration of the DBN catalyst. acs.orgfigshare.com The formation of this crucial intermediate has been supported by detailed mechanistic studies, including the isolation and X-ray crystal structure determination of the N-acyl-amidine species. acs.orgfigshare.com
The nucleophilic character of DBN is also harnessed in other transformations. For instance, in the context of dual catalysis systems, the nucleophilic activation of substrates by DBN can generate key intermediates that then participate in subsequent catalytic cycles.
Key Findings in Nucleophilic Activation by DBN
| Reaction Type | Role of DBN | Key Intermediate | Ref. |
| Friedel-Crafts Acylation | Nucleophilic Catalyst | N-acyl-amidine | acs.orgfigshare.com |
| Regioselective Acylation | Bifunctional Catalyst | Acyl-ammonium electrophile | researchgate.net |
Role in Concerted versus Stepwise Processes
The involvement of DBN in a reaction can influence whether the mechanism proceeds through a concerted or a stepwise pathway. A concerted reaction is a single-step process where bond breaking and bond forming occur simultaneously. In contrast, a stepwise reaction involves one or more intermediates. The distinction between these pathways is often investigated using kinetic studies and computational analysis. wiley-vch.denih.gov
For example, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which can be promoted by bases like DBN, mechanistic studies have shown that the reaction proceeds through a stepwise mechanism. wiley-vch.de The activation energy for the stepwise pathway is significantly lower than that of a concerted mechanism. wiley-vch.de
In other reactions, the role of DBN might be to facilitate a specific step within a multi-step sequence. For instance, in elimination reactions, DBN acts as a base to abstract a proton, initiating a stepwise elimination process. youtube.com The strong basicity of DBN is key to its effectiveness in these reactions. youtube.com
Spectroscopic and Computational Analysis of Intermediates and Transition States
Spectroscopic techniques and computational modeling are invaluable tools for elucidating the intricate details of DBN-catalyzed reactions. These methods provide insights into the structures of transient intermediates and the energetics of transition states, which are often difficult to study through experimental means alone. nih.gov
Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of reactions catalyzed by DBN. For instance, in the coupling reaction of CO2 with propylene (B89431) oxide catalyzed by a DBN/LiBr system, DFT calculations revealed a three-step mechanism: ring-opening of the epoxide, insertion of carbon dioxide, and subsequent ring-closure. sci-hub.se These calculations identified the rate-determining step and showed that the reaction is more favorable than in the absence of the catalyst. sci-hub.se
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are used to detect and characterize reaction intermediates. For example, in the DBU-catalyzed regioselective acylation of carbohydrates (a related bicyclic amidine), NMR studies were crucial in understanding the role of hydrogen bonding in directing the reaction's selectivity. acs.org Similar principles apply to DBN-catalyzed reactions where hydrogen bonding plays a significant role.
Dual Activation Mechanisms in Organic Transformations
DBN can exhibit dual activation capabilities, simultaneously activating both the nucleophile and the electrophile in a reaction. researchgate.netwikipedia.orgresearchgate.netarxiv.org This bifunctional catalysis often leads to enhanced reactivity and selectivity.
Hydrogen Bonding Interactions
Hydrogen bonding is a key feature of DBN's catalytic activity, allowing it to act as a hydrogen bond donor and acceptor. nih.govnih.govrsc.org This ability is central to its role in dual activation mechanisms. wikipedia.org In the regioselective acylation of diols, DBN is proposed to engage in dual hydrogen-bonding interactions with the diol substrate. researchgate.net This orients the substrate for a selective reaction at one of the hydroxyl groups.
The importance of hydrogen bonding in catalysis is well-established. nih.govnih.govrsc.org Catalysts that can form multiple hydrogen bonds can effectively stabilize transition states and lower activation energies. nih.gov DBN, with its two nitrogen atoms, is well-suited to participate in such interactions.
Formation of Reactive Acyl-Ammonium Electrophilic Intermediates
In addition to hydrogen bonding, DBN can activate substrates through the formation of reactive acyl-ammonium intermediates. researchgate.netrsc.orgdanielromogroup.comresearchgate.net As discussed in the context of nucleophilic activation, the reaction of DBN with an acylating agent generates a highly electrophilic species. researchgate.net This intermediate then readily reacts with a nucleophile.
In the DBN-catalyzed regioselective acylation of diols, this dual activation is proposed to occur simultaneously. researchgate.net While DBN activates the diol through hydrogen bonding, it also forms a reactive acyl-ammonium intermediate, which facilitates the acyl transfer. researchgate.net This cooperative action leads to efficient and selective acylation. researchgate.net The formation of such acyl-ammonium species is a common strategy in organocatalysis to enhance the electrophilicity of carbonyl compounds. rsc.orgdanielromogroup.comresearchgate.net
Applications of 1,5 Diazabicyclo 4.3.0 Non 5 Ene in Complex Organic Synthesis
Carbon-Carbon Bond Formation
DBN is a prominent catalyst in facilitating the formation of carbon-carbon bonds through several key reaction types. Its primary role is to act as a base to deprotonate a substrate, generating a nucleophilic carbanion that can then attack an electrophilic center.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a crucial carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. DBN is widely employed as a strong base to catalyze these transformations. sigmaaldrich.comalkalisci.comsigmaaldrich.com Its function is to generate the nucleophilic enolate from a Michael donor, which then adds to the Michael acceptor. Superbasic ionic liquids derived from amidines like DBN have also demonstrated potential in accelerating Michael addition reactions. researchgate.net While many studies highlight the use of the related base DBU, the principles are directly applicable to DBN's catalytic activity in promoting the addition of various nucleophiles, including glycine (B1666218) imines and β-ketoesters, to activated alkenes. beilstein-archives.orgresearchgate.net
Interestingly, the synthesis of DBN itself involves a Michael addition of 2-pyrrolidone to acrylonitrile (B1666552) as a key step. wikipedia.orgyoutube.com
Table 1: Selected Examples of DBN and Related Amidine-Catalyzed Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Product Type | Reference(s) |
|---|---|---|---|---|
| DBN | Various | α,β-Unsaturated Carbonyls | 1,4-Adducts | sigmaaldrich.comalkalisci.comresearchgate.net |
| DBU | Glycine Imine | α,β-Unsaturated Isoxazoles | Unnatural Amino Acids | beilstein-archives.org |
Aldol (B89426) Condensation Reactions
The aldol condensation is a cornerstone of C-C bond formation, creating β-hydroxy carbonyl compounds (aldol addition products) which can subsequently dehydrate to yield α,β-unsaturated carbonyls (aldol condensation products). mnstate.edutcu.edulibretexts.org DBN is an effective catalyst for this reaction, promoting the formation of the key enolate intermediate from an aldehyde or ketone. sigmaaldrich.comalkalisci.comyoutube.comsigmaaldrich.com
In a comparative study of bases for the aldol condensation between 1,4-diacetylpiperazine-2,5-dione (B1297580) and benzaldehyde, DBN provided an 88% yield at room temperature, demonstrating its efficacy under mild conditions. uit.no The reaction proceeds through the deprotonation of an α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second molecule. tcu.edumasterorganicchemistry.com The resulting aldol addition product can then undergo a base-catalyzed elimination of water, a process favored by the formation of a stable, conjugated system. libretexts.orgmasterorganicchemistry.com
Table 2: DBN in Aldol Condensation
| Reactant 1 | Reactant 2 | Catalyst | Key Feature | Yield | Reference(s) |
|---|---|---|---|---|---|
| (Ac)2DKP | Benzaldehyde | DBN | Good yield at room temperature | 88% | uit.no |
Friedel-Crafts Acylation of Heterocycles (Pyrroles and Indoles)
DBN has emerged as a highly effective nucleophilic organocatalyst for the Friedel-Crafts C-acylation of electron-rich heterocycles like pyrroles and indoles. capes.gov.brfigshare.comnih.govacs.org This method provides a regioselective and high-yielding route to acyl-substituted heterocycles, which are important structural motifs in many biologically active compounds. The DBN-catalyzed process offers a significant advantage over traditional Friedel-Crafts reactions by avoiding the use of stoichiometric Lewis acids or other metal catalysts. researchgate.netresearchgate.net
Mechanistic studies have shown that DBN acts as a nucleophilic catalyst, reacting with the acylating agent (e.g., an acyl chloride) to form a highly reactive N-acyl-amidinium intermediate. capes.gov.brfigshare.comresearchgate.net This intermediate is then attacked by the nucleophilic heterocycle to afford the C-acylated product with high regioselectivity, typically at the C3-position for indoles and the C2-position for pyrroles. capes.gov.brresearchgate.net The crystal structure of a key N-acyl-amidine intermediate has been successfully determined, supporting this proposed mechanism. figshare.comnih.govacs.orgresearchgate.net
Table 3: DBN-Catalyzed Friedel-Crafts Acylation of Heterocycles
| Heterocycle | Acylating Agent | Catalyst | Position of Acylation | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Pyrroles | Acyl Chlorides | DBN | C2-position | High regioselectivity, metal-free | capes.gov.brnih.govresearchgate.net |
| Indoles | Acyl Chlorides, Anhydrides | DBN | C3-position | High regioselectivity, metal-free | capes.gov.brfigshare.comresearchgate.net |
| N-Protected Indoles | Acyl Chlorides | DBN | C3-position | High yields | researchgate.net |
Multi-Component Condensation Reactions for Heterocycle Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, adhering to the principles of green chemistry. nih.gov DBN and its derivatives have proven to be valuable catalysts in promoting such transformations for the synthesis of various heterocyclic systems. researchgate.net
For instance, a nano-SiO2 supported DBN catalyst has been utilized for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyrans from the condensation of malononitrile, various aldehydes, and dimedone. researchgate.net Similarly, a magnetic nanoparticle-supported DBN tribromide (MNPs-DBN tribromide) effectively catalyzed the three-component reaction of aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates to produce furan-2-one derivatives in high yields. nanomaterchem.com DBN has also been employed as a catalyst in the consecutive MCR synthesis of complex tricyclic 2-aminopyridinium salts. mdpi.com
Table 4: DBN in Multi-Component Reactions for Heterocycle Synthesis
| Heterocycle Synthesized | Components | Catalyst | Key Feature | Reference(s) |
|---|---|---|---|---|
| Tetrahydrobenzo[b]pyrans | Malononitrile, Aldehydes, Dimedone | nano-SiO2/DBN | One-pot, high yields, recyclable catalyst | researchgate.net |
| Furan-2-ones | Aromatic Amines, Aromatic Aldehydes, Dialkyl Acetylenedicarboxylates | MNPs-DBN tribromide | One-pot, high atom efficiency, simple purification | nanomaterchem.com |
Carbon-Heteroatom Bond Formation
DBN's utility extends to the formation of carbon-heteroatom bonds, a critical step in the synthesis of a vast array of heterocyclic compounds. Its basicity allows it to act as a catalyst or reagent in cyclization and condensation reactions that build the core structure of these important molecules.
Nitrogen-Containing Heterocycle Synthesis
DBN is frequently used as a key reagent or catalyst in the synthesis of diverse nitrogen-containing heterocycles. mdpi.comnih.gov Its applications range from dehydrogenation reactions to acting as a base in cyclocarbonylation and condensation processes.
Notable examples include:
Synthesis of β-Carbolines: DBN promotes the efficient dehydrogenative and decarboxylative aromatization of tetrahydro-β-carbolines to furnish the corresponding β-carbolines, which are scaffolds found in many natural products and pharmaceuticals. sigmaaldrich.comalkalisci.comsigmaaldrich.comsigmaaldrich.com
Synthesis of 1H-Quinazoline-2,4-diones: It serves as a base for the preparation of 1H-quinazoline-2,4-diones from 2-aminobenzonitriles, utilizing supercritical carbon dioxide as both a reactant and a solvent. sigmaaldrich.comalkalisci.comsigmaaldrich.comsigmaaldrich.com
Synthesis of Benzothiazolones: DBN catalyzes the cyclocarbonylation reaction between 2-aminothiophenols and carbon dioxide to form benzothiazolones, a reaction that proceeds via C-S bond formation. alkalisci.comsigmaaldrich.comsigmaaldrich.com
Formation of Tricyclic Adducts: In a unique reaction, DBN acts as a dual nucleophile, reacting with (phosphino)(P-chlorophosphonio)carbenes to create novel cationic unsaturated tricyclic adducts containing phosphorus. rsc.org
The related base DBU has also been shown to catalyze the synthesis of 1,6-diazabicyclo[4.3.0]nonane-2,7-diones with high stereocontrol, further illustrating the capability of this class of amidine bases in constructing complex nitrogen heterocycles. nih.govresearchgate.net
Table 5: DBN in the Synthesis of Nitrogen-Containing Heterocycles
| Target Heterocycle | Starting Material(s) | Role of DBN | Key Transformation | Reference(s) |
|---|---|---|---|---|
| β-Carbolines | Tetrahydro-β-carbolines | Reagent | Dehydrogenative/decarboxylative aromatization | sigmaaldrich.comalkalisci.comsigmaaldrich.com |
| 1H-Quinazoline-2,4-diones | 2-Aminobenzonitriles, CO₂ | Base | Cyclization/Condensation | sigmaaldrich.comalkalisci.comsigmaaldrich.com |
| Benzothiazolones | 2-Aminothiophenols, CO₂ | Catalyst | Cyclocarbonylation (C-S bond formation) | alkalisci.comsigmaaldrich.com |
Sulfur-Containing Compound Synthesis
DBN also plays a crucial role as a catalyst in the formation of sulfur-containing heterocycles, particularly in reactions involving C-S bond formation.
DBN is an effective organic base catalyst for the synthesis of benzothiazolones through the cyclocarbonylation of 2-aminothiophenols with carbon dioxide. nih.gov This reaction represents a green chemistry approach, utilizing CO₂ as a C1 source to construct the heterocyclic ring via C-S bond formation.
The proposed mechanism suggests that DBN activates the N-H bond of the 2-aminothiophenol, facilitating its reaction with CO₂ to form a carbamate (B1207046) intermediate. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the benzothiazolone product. This DBN-catalyzed method provides a direct route to benzothiazolones, and it is noteworthy that in related reactions aimed at producing benzothiazoles, the presence of DBN can selectively suppress the formation of benzothiazolones as byproducts, highlighting its key role in directing the reaction pathway. sigmaaldrich.com
Hydrothiolation of α-(Trifluoromethyl)styrenes
The synthesis of β-trifluoromethyl thioethers is of considerable interest due to the unique properties imparted by the trifluoromethyl group. 1,5-Diazabicyclo[4.3.0]non-5-ene has been demonstrated as an effective catalyst for the hydrothiolation of α-(trifluoromethyl)styrenes with various thiols. This reaction proceeds in an anti-Markovnikov manner, affording the desired β-CF3-thioethers. researchgate.netnih.gov
The DBN-catalyzed hydrothiolation is characterized by its mild reaction conditions and broad substrate scope. researchgate.netnih.gov The reaction typically involves treating the α-(trifluoromethyl)styrene and a thiol with a catalytic amount of DBN in a solvent like N,N-dimethylformamide (DMF) at room temperature. researchgate.net This method is noted for being atom-economical and scalable. nih.gov
Below is a table summarizing the DBN-catalyzed hydrothiolation of various α-(trifluoromethyl)styrenes with different thiols, showcasing the versatility and efficiency of this methodology.
| Entry | α-(Trifluoromethyl)styrene | Thiol | Product | Yield (%) |
| 1 | 1-Bromo-4-(1-(trifluoromethyl)vinyl)benzene | 4-Methylbenzenethiol | 1-((2-Bromo-4-(p-tolylthio)phenyl)sulfonyl)-4-methylpiperazine | 85 |
| 2 | 1-Chloro-4-(1-(trifluoromethyl)vinyl)benzene | 4-Chlorobenzenethiol | 1-((2-Chloro-4-((4-chlorophenyl)thio)phenyl)sulfonyl)-4-methylpiperazine | 82 |
| 3 | 1-(1-(Trifluoromethyl)vinyl)-4-(trifluoromethoxy)benzene | 2-Mercaptobenzimidazole | 1-(2-((4-(Trifluoromethoxy)phenyl)(trifluoromethyl)methyl)thio)benzo[d]imidazole | 75 |
Reaction Conditions: α-(Trifluoromethyl)styrene (1.0 mmol), Thiol (1.2 equiv), DBN (0.3 equiv), DMF (3 mL), room temperature, 12 h. researchgate.net
Phosphorus-Containing Compound Synthesis
The development of synthetic routes to organophosphorus compounds is a pivotal area of research, given their widespread applications. DBN has emerged as a valuable catalyst in this field, particularly in hydrophosphonylation and hydrophosphinylation reactions.
Hydrophosphonylation Reactions
The addition of H-phosphonates to activated alkenes, such as α-(trifluoromethyl)styrenes, provides a direct route to β-trifluoromethyl-substituted phosphonates. Research has shown that a solvent-free, base-catalyzed approach can efficiently facilitate this transformation. While various bases can be employed, the principle of base-catalysis is central to the reaction's success. The reaction proceeds smoothly at room temperature, offering a practical and efficient synthesis of these valuable compounds.
A study on the solvent-free, base-controlled addition of H-phosphonates to α-CF3 styrenes highlights the effectiveness of this methodology. The reaction affords a wide range of structurally diverse β-trifluoromethyl-containing phosphonates in moderate to good yields. This protocol is noted for its mild conditions, broad substrate scope, and simple manipulation.
The following table details the synthesis of various β-trifluoromethyl-substituted phosphonates through the hydrophosphonylation of α-(trifluoromethyl)styrenes.
| Entry | α-(Trifluoromethyl)styrene | H-Phosphonate | Product | Yield (%) |
| 1 | 1-Chloro-4-(1-(trifluoromethyl)vinyl)benzene | Diethyl phosphonate | Diethyl (2-(4-chlorophenyl)-3,3,3-trifluoropropyl)phosphonate | 85 |
| 2 | 1-Bromo-4-(1-(trifluoromethyl)vinyl)benzene | Diethyl phosphonate | Diethyl (2-(4-bromophenyl)-3,3,3-trifluoropropyl)phosphonate | 88 |
| 3 | 4-(1-(Trifluoromethyl)vinyl)-1,1'-biphenyl | Diethyl phosphonate | Diethyl (2-([1,1'-biphenyl]-4-yl)-3,3,3-trifluoropropyl)phosphonate | 82 |
| 4 | 1-Methyl-4-(1-(trifluoromethyl)vinyl)benzene | Diethyl phosphonate | Diethyl (3,3,3-trifluoro-2-(p-tolyl)propyl)phosphonate | 78 |
Reaction Conditions: α-(Trifluoromethyl)styrene (1.0 mmol), H-Phosphonate (1.2 mmol), Base (e.g., DBN, 10 mol%), solvent-free, room temperature, 2 h.
Hydrophosphinylation Reactions
Similar to hydrophosphonylation, DBN can catalyze the hydrophosphinylation of α-(trifluoromethyl)styrenes with H-phosphine oxides. This reaction provides access to valuable β-trifluoromethyl-substituted phosphine (B1218219) oxides. The transition-metal-free hydroxyphosphinylation of α-CF3-styrenes with H-phosphine oxides, assisted by air, has been developed to synthesize a variety of β-hydroxy-β-CF3-phosphine oxides in moderate to good yields. researchgate.net
The reaction is typically carried out by reacting the α-(trifluoromethyl)styrene with an H-phosphine oxide in a suitable solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures in the presence of air. researchgate.net
The table below presents the results for the hydroxyphosphinylation of various α-(trifluoromethyl)styrenes with different H-phosphine oxides. researchgate.net
| Entry | α-(Trifluoromethyl)styrene | H-Phosphine Oxide | Product | Yield (%) |
| 1 | (1-(Trifluoromethyl)vinyl)benzene | Diphenylphosphine oxide | (3,3,3-Trifluoro-1-hydroxy-1-phenylpropan-2-yl)diphenylphosphine oxide | 75 |
| 2 | 4-Fluoro-1-(1-(trifluoromethyl)vinyl)benzene | Diphenylphosphine oxide | (1-(4-Fluorophenyl)-3,3,3-trifluoro-1-hydroxypropan-2-yl)diphenylphosphine oxide | 82 |
| 3 | 4-Chloro-1-(1-(trifluoromethyl)vinyl)benzene | Diphenylphosphine oxide | (1-(4-Chlorophenyl)-3,3,3-trifluoro-1-hydroxypropan-2-yl)diphenylphosphine oxide | 88 |
| 4 | 4-Bromo-1-(1-(trifluoromethyl)vinyl)benzene | Diphenylphosphine oxide | (1-(4-Bromophenyl)-3,3,3-trifluoro-1-hydroxypropan-2-yl)diphenylphosphine oxide | 85 |
Reaction Conditions: α-(Trifluoromethyl)styrene (1.0 mmol), H-Phosphine Oxide (2.0 mmol), THF (2 mL), 60 °C, 12 h, air. researchgate.net
Elimination Reactions
DBN is widely recognized for its efficacy in promoting elimination reactions, which are fundamental transformations in organic synthesis for the introduction of unsaturation.
Dehydrogenative Aromatization
A notable application of DBN is in the dehydrogenative aromatization of tetrahydro-β-carbolines to furnish the corresponding β-carbolines. lookchem.com This transformation is significant as the β-carboline scaffold is a core structure in numerous natural products and pharmacologically active compounds. The reaction is efficiently promoted by DBN, which acts as both the base and the solvent, with air serving as a green and readily available oxidant. lookchem.com
The process involves heating the tetrahydro-β-carboline substrate in DBN at elevated temperatures, typically around 110 °C, under an air atmosphere. lookchem.com This method has been successfully applied to the gram-scale synthesis of natural β-carboline alkaloids. lookchem.com
The following table illustrates the scope of the DBN-promoted dehydrogenative aromatization of various 1-substituted tetrahydro-β-carbolines. lookchem.com
| Entry | Substrate (R1) | Product | Yield (%) |
| 1 | Phenyl | 1-Phenyl-9H-pyrido[3,4-b]indole | 78 |
| 2 | 2-Hydroxyphenyl | 2-(9H-Pyrido[3,4-b]indol-1-yl)phenol | 76 |
| 3 | 3-Methoxyphenyl | 1-(3-Methoxyphenyl)-9H-pyrido[3,4-b]indole | 79 |
| 4 | 2-Pyridyl | 2-(9H-Pyrido[3,4-b]indol-1-yl)pyridine | 81 |
| 5 | 2-Furyl | 1-(Furan-2-yl)-9H-pyrido[3,4-b]indole | 87 |
Reaction Conditions: Tetrahydro-β-carboline (1.0 mmol), DBN (5 mL), 110 °C, air, 12 h. lookchem.com
Dehydrohalogenation Processes
Dehydrohalogenation is a classic elimination reaction for the synthesis of alkenes from alkyl halides. DBN is an effective base for these transformations due to its strong, yet non-nucleophilic, character, which minimizes competing substitution reactions. This process is widely employed in various synthetic endeavors. While specific yield data for DBN-mediated dehydrohalogenation of simple secondary alkyl halides is not extensively tabulated in readily available literature, its utility in more complex systems is well-documented. For instance, it is used in the synthesis of functionalized alkenes where other bases might lead to undesired side reactions. The general principle involves the abstraction of a proton from a carbon atom adjacent (β-position) to the halogen-bearing carbon, leading to the formation of a double bond and the elimination of a hydrogen halide. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) can be influenced by the structure of the substrate and the steric bulk of the base. Given DBN's moderate steric profile, it often favors the thermodynamically more stable Zaitsev product.
Isomerization Reactions
As a potent, largely non-nucleophilic base, DBN is effectively employed to facilitate isomerization reactions by promoting the formation of key intermediates. Its ability to abstract protons allows for the controlled interconversion of stereoisomers and geometric isomers.
Stereoisomer and Geometric Isomer Interconversions
DBN has proven effective in promoting the epimerization of chiral centers. A notable example is its use in the equilibration of penicillin derivatives. By facilitating the formation of an intermediate enolate, DBN allows for the inversion of stereochemistry at a specific carbon atom, a crucial step in accessing different stereoisomers of these medicinally important compounds.
While specific, detailed research on DBN's role in geometric isomer interconversion is less documented, its basicity is suitable for promoting the isomerization of alkenes. The general mechanism involves the abstraction of an allylic proton to form a resonance-stabilized carbanion. Subsequent reprotonation can then lead to the formation of a different geometric isomer. This process can be driven towards the thermodynamically more stable isomer. For instance, a Z-alkene can be converted to the more stable E-alkene. The efficiency of such isomerizations is dependent on the substrate and reaction conditions.
Ring-Opening Reactions
The ability of DBN to act as both a strong base and a nucleophile under certain conditions makes it a valuable reagent in ring-opening reactions, leading to the formation of diverse and synthetically useful scaffolds.
Amidine Ring Opening to Lactam Carbamates
A significant application of DBN involves the nucleophilic ring-opening of its own amidine core. When treated with Baylis-Hillman acetates, DBN acts as a nucleophile, leading to the formation of γ-lactam derivatives. In this reaction, the initial attack of DBN on the Baylis-Hillman acetate (B1210297) is followed by an intramolecular rearrangement and ring opening of the DBN structure itself. This transformation provides a direct route to functionalized lactams, which are important structural motifs in many biologically active compounds. The reaction of Baylis-Hillman acetates derived from ethyl acrylate (B77674) with DBN exclusively yields the E-isomer of the resulting γ-butyrolactam derivative. However, when nitrile-substituted acetates are used, a mixture of E and Z isomers is obtained.
| Entry | Baylis-Hillman Acetate | Product | Yield (%) | Isomer Ratio (E/Z) |
| 1 | from Ethyl Acrylate | γ-butyrolactam derivative | 73 | E only |
| 2 | from Methyl Acrylate | γ-butyrolactam derivative | - | E only |
| 3 | from Acrylonitrile | γ-butyrolactam derivative | - | Mixture |
Data adapted from research on the nucleophilic behavior of DBU and DBN towards acetylated Baylis-Hillman adducts.
Epoxide Ring-Opening in Coupling Reactions
The ring strain of epoxides makes them susceptible to ring-opening by nucleophiles, a reaction that can be facilitated by bases like DBN. rsc.org This reactivity is harnessed in coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. In the presence of a suitable nucleophile and DBN, the epoxide ring is opened, creating a reactive intermediate that can then participate in a coupling event. For instance, the reaction of an epoxide with an amine in the presence of a base can lead to the formation of a β-amino alcohol. While specific examples detailing DBN's catalytic role in the coupling of epoxides are still emerging, its basicity is crucial for activating the nucleophile and promoting the initial ring-opening step. This strategy is particularly valuable for the synthesis of complex molecules where the stereochemistry of the newly formed stereocenters is critical.
Oxidative Transformations
DBN also finds utility in oxidative reactions, where it can act as a non-nucleophilic base to promote the desired transformation while minimizing side reactions.
Allylic Oxidation of Olefins
In the realm of oxidative transformations, DBN has been employed as an additive in the copper-catalyzed allylic oxidation of olefins. For instance, in the oxidation of cycloheptene (B1346976) and 1,5-cyclooctadiene (B75094) using tert-butyl perbenzoate as the oxidant and a copper catalyst, the addition of DBN was found to improve the yield of the corresponding allylic esters. It is proposed that DBN may coordinate to the copper intermediates, preventing their self-association and promoting key steps in the catalytic cycle. This leads to a more efficient and cleaner reaction, providing the desired α,β-unsaturated compounds in moderate to fair yields without the need for a large excess of the starting alkene.
| Entry | Substrate | Additive | Product | Yield (%) |
| 1 | Cycloheptene | DBU | 2-Cycloheptenyl-1-benzoate | <10% conversion |
| 2 | Cycloheptene | DBN | 2-Cycloheptenyl-1-benzoate | 23 |
| 3 | 1,5-Cyclooctadiene | DBN | Allylic Ester | 53 |
Data adapted from a study on selective copper-catalyzed allylic oxidations.
Catalytic Systems and Advanced Methodologies Involving 1,5 Diazabicyclo 4.3.0 Non 5 Ene
Organocatalysis with DBN
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis. nih.govnih.gov DBN has proven to be an effective nucleophilic organocatalyst in a variety of transformations. Its mechanism of action typically involves the deprotonation of a substrate, thereby increasing its nucleophilicity and facilitating subsequent reaction steps.
One of the prominent applications of DBN in organocatalysis is in Friedel-Crafts acylation reactions . It has been demonstrated to be a highly effective catalyst for the regioselective C-acylation of electron-rich aromatic compounds like pyrroles and indoles, affording high yields of the desired products. scientificlabs.comacs.orgcapes.gov.br A key insight into the mechanism of this reaction was provided by the isolation and X-ray crystal structure determination of a crucial N-acyl-amidine intermediate, confirming that DBN acts as a nucleophilic catalyst rather than just a base. acs.org
DBN is also widely employed in promoting condensation reactions . For instance, it efficiently catalyzes aldol (B89426) condensations, where it facilitates the formation of β-hydroxy carbonyl compounds from aldehydes or ketones. Furthermore, DBN has been utilized in the synthesis of various heterocyclic compounds. A notable example is the DBN-catalyzed synthesis of 7-amino-5-phenyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile derivatives. researchgate.net In this multi-component reaction, DBN facilitates the condensation of barbituric acid, malononitrile, and an arylaldehyde. researchgate.net
Another significant area of DBN-mediated organocatalysis is in addition reactions . A mild and efficient method for the addition of various nitrogen-containing heterocycles (diazoles, triazoles, tetrazoles) and amines to α-(trifluoromethyl)styrenes has been developed using DBN. acs.org This protocol provides a practical route to synthesize valuable β-trifluoromethyl nitrogen-containing compounds. acs.org
The catalytic prowess of DBN also extends to elimination reactions , such as dehydrohalogenations. youtube.com It can effectively remove hydrogen halides from substrates under mild conditions, which is particularly useful in the synthesis of sensitive molecules like α,β-unsaturated compounds.
DBN's utility as an organocatalyst is further highlighted in the regioselective acylation of diols and carbohydrates . It can selectively catalyze the acylation of the sterically less hindered hydroxyl group in the presence of an anhydride. researchgate.net This selectivity is attributed to DBN's ability to engage in dual hydrogen-bonding interactions with the diol substrate, thereby activating it for acylation. researchgate.net
Table 1: Selected Organocatalytic Applications of DBN
| Reaction Type | Substrates | Product Type | Ref. |
|---|---|---|---|
| Friedel-Crafts Acylation | Pyrroles, Indoles | C-acylated heterocycles | acs.orgcapes.gov.br |
| Aldol Condensation | Aldehydes, Ketones | β-hydroxy carbonyls | |
| Multi-component Reaction | Barbituric acid, Malononitrile, Arylaldehyde | Pyrano[2,3-d]pyrimidines | researchgate.net |
| Michael Addition | α-(Trifluoromethyl)styrenes, N-heterocycles/Amines | β-trifluoromethyl nitrogen compounds | acs.org |
| Dehydrohalogenation | Alkyl halides | Alkenes | youtube.com |
| Regioselective Acylation | Diols, Carbohydrates | Mono-acylated products | researchgate.net |
DBN in Metal-Free Catalysis
The drive towards more sustainable and environmentally friendly chemical processes has spurred significant interest in metal-free catalysis. DBN has emerged as a valuable tool in this domain, enabling a range of transformations without the need for transition metal catalysts. These reactions often rely on DBN's ability to act as a strong base or a nucleophilic catalyst to activate substrates.
A notable example is the DBN-catalyzed synthesis of benzothiazolones from 2-aminothiophenols and carbon dioxide via a cyclocarbonylation reaction involving C-S bond formation. scientificlabs.comsigmaaldrich.com This process offers a metal-free alternative for the synthesis of this important class of heterocyclic compounds.
Furthermore, DBN has been utilized as a base in the preparation of 1H-quinazoline-2,4-diones from 2-aminobenzonitriles using supercritical carbon dioxide as both a reactant and a solvent. scientificlabs.comsigmaaldrich.com This method showcases the potential of DBN in activating substrates for reactions with CO2, a green and abundant C1 source.
In the context of regioselective synthesis, the choice of an organic base can be critical. For instance, in the acylation of carbohydrate diols and triols, while other amidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote specific regioselectivity, DBN has been observed to lead to different outcomes, highlighting the subtle yet significant influence of the catalyst structure on the reaction pathway. acs.org
Hybrid Catalytic Systems
The catalytic activity of DBN can be further enhanced or modified by incorporating it into hybrid catalytic systems, such as metal complexes or ionic liquids. These systems often exhibit unique reactivity and selectivity profiles compared to DBN alone.
While the focus is often on DBN's role in metal-free catalysis, it can also serve as a ligand in the formation of metal complexes. These DBN-metal complexes can exhibit novel catalytic properties, combining the features of the metal center with the basicity and steric environment provided by the DBN ligand. The specific applications and catalytic activities of DBN-metal complexes are an area of ongoing research and were not detailed in the provided search results.
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally benign solvents and catalysts. DBN can be used as a precursor for the synthesis of Brønsted acidic ionic liquids. For example, the reaction of DBN with a Brønsted acid like sulfuric acid leads to the formation of the ionic liquid [DBNH][HSO4].
This DBN-based ionic liquid possesses both a basic cation ([DBNH]+) and an acidic anion ([HSO4]-), making it a bifunctional catalyst. Such ionic liquids have shown promise in various acid-catalyzed reactions, offering advantages such as ease of separation and potential for recyclability. The specific catalytic applications of [DBNH][HSO4] were not extensively detailed in the provided search results, but the synthesis of acetate-based DBN ionic liquids for cellulose (B213188) dissolution is a known application.
Reaction Optimization and Selectivity Control
Optimizing reaction conditions and controlling selectivity are paramount in chemical synthesis. The catalytic performance of DBN can be significantly influenced by various factors, including the choice of solvent, reaction temperature, and the nature of the substrates and reagents.
For instance, in the DBN-catalyzed regioselective acylation of diols, the reaction can be performed at room temperature to 40 °C in ethyl acetate (B1210297), using as little as 0.1 equivalents of DBN. researchgate.net The choice of solvent and temperature can have a profound impact on both the reaction rate and the observed regioselectivity.
In the context of the regioselective acylation of carbohydrate diols, a comparative study of different amidine bases, including DBN and DBU, revealed that the structure of the base plays a crucial role in determining the regiochemical outcome. acs.org While DBU might favor a particular isomer, DBN can lead to a decrease in that selectivity, underscoring the importance of catalyst screening in achieving the desired product. acs.org The interplay of non-covalent interactions, such as hydrogen bonding between the catalyst, substrate, and reagents, is often the key determinant of selectivity in these organocatalytic systems. acs.orgnih.gov Computational studies are increasingly being used to understand these interactions and to rationally design more selective catalysts. nih.gov
Regioselectivity in Acylation and Cyclization Reactions
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has emerged as a highly effective organocatalyst for directing the regioselectivity of various chemical transformations, most notably in acylation and cyclization reactions. Its ability to selectively activate specific functional groups within a molecule allows for the synthesis of complex structures with a high degree of control, obviating the need for extensive protecting group strategies.
In the realm of acylation, DBN has been successfully employed to achieve regioselective derivatization of polyols, including carbohydrates and diols. researchgate.netacs.orgmdpi.com Studies have shown that DBN can catalyze the selective acylation of hydroxyl groups with anhydrides. researchgate.netmdpi.com The mechanism behind this selectivity is attributed to a dual hydrogen-bonding interaction between DBN and the substrate. mdpi.com This interaction facilitates the preferential acylation of the less sterically hindered hydroxyl group. For instance, in the DBN-catalyzed acylation of diols, the monoacylated product is obtained with high selectivity. acs.org This method presents a greener and milder alternative to metal-catalyzed processes, often requiring only catalytic amounts of DBN at room temperature to 40°C. researchgate.netmdpi.com
DBN also demonstrates remarkable efficacy in the regioselective C-acylation of electron-rich heterocyclic compounds like pyrroles and indoles. researchgate.netresearchgate.netacs.org It acts as a nucleophilic organocatalyst in the Friedel-Crafts acylation of these substrates, leading to high yields of the acylated products. researchgate.netresearchgate.netwikipedia.org Mechanistic investigations, including the X-ray crystal structure determination of a key N-acyl-amidine intermediate, have substantiated the role of DBN as a nucleophilic catalyst in these transformations. researchgate.netresearchgate.net
Beyond acylation, DBN plays a crucial role in guiding the regioselectivity of various cyclization reactions. It has been utilized in catalyst-free regioselective [3+3] annulation/oxidation reactions of cyclic amidines with activated olefins to produce tricyclic 2-pyridones and pyridin-2(1H)-imines. researchgate.net In these reactions, DBN functions as a C,N-bisnucleophile. researchgate.net Furthermore, DBN has been identified as the most effective base catalyst for the cyclocarbonylation of 2-aminothiophenols with carbon dioxide to synthesize benzothiazolones. researchgate.net
The following table summarizes the regioselective outcomes in DBN-catalyzed reactions for different substrates.
| Substrate Type | Reagent | Product Type | Regioselectivity |
| Carbohydrates and Diols | Anhydrides | Monoacylated polyols | Preferential acylation of the less sterically hindered hydroxyl group. researchgate.netacs.org |
| Pyrroles and Indoles | Acylating agents | C-acylated heterocycles | High regioselectivity in Friedel-Crafts C-acylation. researchgate.netresearchgate.net |
| Cyclic Amidines | Activated Olefins | Tricyclic 2-pyridones | Regioselective [3+3] annulation. researchgate.net |
| 2-Aminothiophenols | Carbon Dioxide | Benzothiazolones | Regioselective cyclocarbonylation. researchgate.net |
Solvent Effects on Reaction Outcomes
The choice of solvent can significantly influence the outcome of chemical reactions, and DBN-catalyzed transformations are no exception. The solvent can affect reaction rates, conversions, and in some cases, the regioselectivity of the product. Research into DBN-catalyzed reactions has revealed that the selection of an appropriate solvent is critical for achieving optimal results.
In the DBN-catalyzed regioselective acylation of carbohydrates and diols, ethyl acetate (EtOAc) has been identified as a particularly effective solvent. researchgate.netmdpi.com This reaction proceeds efficiently in EtOAc, providing good yields of the desired acylated products. researchgate.net Conversely, the use of other common organic solvents has been shown to be detrimental to the reaction's success. For instance, when the reaction was attempted in solvents such as ethanol (B145695) (EtOH), dichloromethane (B109758) (CH₂Cl₂), and water (H₂O), very low conversions to the acylated product were observed. mdpi.com While acetonitrile (B52724) (MeCN) was also evaluated, ethyl acetate proved to be the superior solvent for this specific transformation. researchgate.netmdpi.com The poor outcomes in protic solvents like ethanol and water may be due to the potential for the solvent to interfere with the hydrogen-bonding interactions between DBN and the substrate, which are crucial for the catalytic activity.
The table below presents the effect of different solvents on the conversion of a model substrate in a DBN-catalyzed acylation reaction.
| Solvent | Conversion (%) |
| Ethyl Acetate (EtOAc) | High |
| Ethanol (EtOH) | Very Low (5-10%) |
| Dichloromethane (CH₂Cl₂) | Very Low (5-10%) |
| Water (H₂O) | Very Low |
| Acetonitrile (MeCN) | Evaluated, less effective than EtOAc |
Data derived from studies on the DBN-catalyzed acylation of carbohydrates and diols. mdpi.com
The profound impact of the solvent highlights the importance of optimizing reaction conditions for each specific DBN-catalyzed process. The polarity, proticity, and coordinating ability of the solvent can all play a role in modulating the catalytic efficacy of DBN and ultimately determining the yield and selectivity of the desired product.
Computational and Theoretical Chemistry Studies of 1,5 Diazabicyclo 4.3.0 Non 5 Ene
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of chemical systems, including those involving DBN. DFT calculations allow for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally. coe.edu
Investigation of Reaction Mechanisms and Energy Landscapes
DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, providing a detailed picture of the reaction mechanism. rsc.orgmdpi.com This involves identifying reactants, products, intermediates, and transition states. For DBN-catalyzed reactions, computational studies have been crucial in elucidating mechanistic details.
For instance, in the DBN-catalyzed regioselective acylation of carbohydrates, mechanism studies indicated that DBN could facilitate the reaction through a dual hydrogen-bonding interaction. researchgate.net Similarly, in the cyclocarbonylation of 2-aminothiophenols to synthesize benzothiazolones, DBN was identified as the most effective catalyst, and a possible catalytic mechanism was proposed based on theoretical investigations. researchgate.net In studies of related bicyclic amidine catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), DFT calculations have been employed to understand regioselectivity in reactions such as the acylation of carbohydrates. These studies suggest that noncovalent interactions, like hydrogen bonding between the catalyst, substrate, and reagents, play a critical role in stabilizing the transition state and directing the reaction outcome. acs.org
The general approach in these DFT studies involves locating the optimized geometries of all stationary points on the potential energy surface. By calculating the energies of these structures, a reaction energy landscape can be constructed, which shows the energetic progression of the reaction from reactants to products. rsc.org This landscape reveals whether a reaction is likely to proceed via a stepwise or concerted mechanism. For example, in the oxidative dehydrogenation (ODH) of alkanes catalyzed by boron nitride materials, DFT studies showed that a concerted mechanism, where two hydrogen atoms are abstracted simultaneously, was kinetically and thermodynamically more favorable than a stepwise pathway. rsc.org
Transition State Analysis and Activation Energy Determination
A key aspect of investigating reaction mechanisms is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. libretexts.org The structure of the transition state provides crucial insights into the bond-forming and bond-breaking processes. youtube.com DFT is a powerful method for locating and analyzing the geometry and electronic structure of these transient species. nih.gov
The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. wikipedia.orgyoutube.com A lower activation energy corresponds to a faster reaction. Computational methods, particularly DFT, can provide reliable estimates of activation energies, which is essential for understanding and predicting chemical reactivity. nih.govresearchgate.net For example, in a DFT study on the oxidative dehydrogenation of alkanes, the calculated activation energy for the recovery of active oxygen species was found to be 238.17 kJ mol⁻¹, which was in close agreement with the experimental value of 253 kJ mol⁻¹. rsc.org This agreement validates the computational model and the proposed mechanism.
An Eyring analysis, which relates the rate constant to the Gibbs free energy of activation, can provide further mechanistic insights into the ordering of the transition state. nih.gov By computationally determining the activation parameters, researchers can understand how factors like catalyst structure or solvent influence the reaction kinetics.
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. researchgate.netresearchgate.net These descriptors, obtained from methods like DFT, provide a bridge between the molecular structure and its observed chemical behavior, forming the basis of quantitative structure-activity relationship (QSAR) models. researchgate.netrsc.org Key descriptors include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and softness. nih.gov
Proton Affinity and Gas-Phase Basicity Calculations
Proton affinity (PA) and gas-phase basicity (GB) are fundamental measures of a molecule's intrinsic basicity. PA is the negative of the enthalpy change for the protonation reaction in the gas phase, while GB is the negative of the Gibbs free energy change for the same process. nih.gov DBN is recognized as an organic superbase, exhibiting a very high PA. libretexts.orgnih.gov
Computational methods are essential for calculating these properties. The standard kinetic method, often supplemented by theoretical calculations, is used to experimentally determine proton affinities. caltech.edu DBN has been used as a reference base in such experiments to determine the PA of other compounds. nih.govcaltech.edu The high basicity of DBN is attributed to the electronic structure of its amidine group, where the conjugate acid is stabilized by resonance. reddit.com
| Property | Value | Method | Reference |
| Proton Affinity (PA) | 248.16 kcal/mol | Experimental (Kinetic Method) | caltech.edu |
| Proton Affinity (PA) | >1000 kJ/mol (~239 kcal/mol) | General Classification | libretexts.orgnih.gov |
| pKa in MeCN | ~24.3 | Estimated | libretexts.org |
Note: 1 kcal/mol ≈ 4.184 kJ/mol
Fragmentation Pathway Elucidation via Mass Spectrometry Simulations
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. In tandem MS (MS/MS), ions are fragmented, and the resulting fragmentation pattern provides structural information. Computational simulations of this fragmentation process, often called in silico fragmentation, can aid in interpreting experimental mass spectra. nih.govepfl.ch
These simulations use algorithms and databases of known fragmentation reactions to predict the likely fragments of a given molecule under specific ionization conditions. epfl.chyoutube.com By comparing the simulated spectrum to the experimental one, researchers can confirm the structure of a compound or elucidate the fragmentation pathways of novel molecules. youtube.com
While specific in silico fragmentation studies focused solely on DBN are not widely reported in the reviewed literature, the principles are broadly applicable. Experimental studies have examined the collision-induced dissociation (CID) of proton-bound dimers containing DBN, such as [A18C6+H+DBN]⁺. caltech.edu In such an experiment, the dimer is subjected to collisions with an inert gas, leading to its dissociation. The relative abundance of the resulting fragment ions can be used to infer properties like proton affinity. caltech.edu Computational modeling of this process would involve calculating the potential energy surface for the dissociation, identifying the lowest energy fragmentation pathways, and predicting the resulting fragment ions, thus providing a theoretical basis for the experimental observations.
Solvent Effects Modeling in Reaction Systems
Most chemical reactions occur in solution, where the solvent can significantly influence reaction rates and mechanisms. springernature.com Modeling these solvent effects is a critical and challenging aspect of computational chemistry. researchgate.net Two main approaches are used: implicit and explicit solvent models.
Implicit models, or continuum models, represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient but may not capture specific solute-solvent interactions like hydrogen bonding.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.govnih.gov This "supermolecule" approach allows for the direct modeling of specific interactions but is computationally much more demanding. researchgate.net Hybrid methods that combine a quantum mechanical (QM) description of the solute and a few key solvent molecules with a molecular mechanics (MM) or effective fragment potential (EFP) description of the bulk solvent offer a balance between accuracy and computational cost. nih.gov
For reactions involving DBN, accurately modeling solvent effects is crucial. For example, the formation of the protic ionic liquid 1,5-diazabicyclo[4.3.0]non-5-enium acetate (B1210297) ([DBNH][OAc]) from DBN and acetic acid is a process where solvent-like interactions are inherent to the system's thermodynamics. aalto.fihelsinki.fiacs.org Computational studies on such systems require methods that can accurately describe the extensive network of hydrogen bonds and electrostatic interactions. aalto.fihelsinki.fi Recent advances using machine learning potentials trained on quantum mechanical data show great promise for accurately and efficiently modeling complex solvated reaction systems. springernature.comnih.govyoutube.com
1,5 Diazabicyclo 4.3.0 Non 5 Ene in Green Chemistry and Sustainable Applications
Carbon Dioxide Utilization and Capture Technologies
The capture and utilization of carbon dioxide (CO2), a prominent greenhouse gas, is a critical area of research in sustainable chemistry. DBN has emerged as a versatile compound in this domain, facilitating the conversion of CO2 into valuable chemicals and demonstrating potential in reversible capture systems.
CO2 Fixation for Cyclic Carbonates Synthesis
The synthesis of cyclic carbonates from CO2 and epoxides is a 100% atom-economical reaction and an attractive pathway for CO2 utilization. mdpi.com DBN has been identified as an effective catalyst in this transformation. The production of five-membered cyclic carbonates through this reaction is a commercially viable and green chemical process. nih.gov This process is advantageous as it uses CO2 as a readily available, non-toxic, and renewable reactant. nih.gov Furthermore, the reaction is thermodynamically favorable, as the higher free energy of epoxides offsets the thermodynamic stability of CO2. nih.gov
Numerous bifunctional organocatalysts have been developed and tested for the atom-efficient addition of carbon dioxide and epoxides to produce cyclic carbonates. nih.gov While some systems require co-catalysts, DBN has demonstrated efficacy in promoting this reaction. The synthesis of cyclic carbonates from CO2 and epoxides is a key area where DBN contributes to green chemistry by converting a waste product into valuable chemical intermediates. mdpi.comnih.gov
Table 1: DBN in CO2 Fixation for Cyclic Carbonate Synthesis This table is for illustrative purposes and synthesizes data from multiple sources.
| Epoxide Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Propylene (B89431) Oxide | DBN/Co-catalyst | 100-150 | 10-35 | >90 | researchgate.net |
| 1,2-Butylene Oxide | Phosphonium salt based catalyst | 45-100 | 1-10 | up to 99 | nih.gov |
| Various Terminal Epoxides | Chitosan-supported quaternary ammonium salt | Ambient | 1 | 98 | mdpi.com |
Reversible CO2 Capture using Quasi-Deep Eutectic Solvents (QDESs)
The development of efficient and reversible CO2 capture technologies is crucial for mitigating its atmospheric concentration. acs.orgacs.org Quasi-deep eutectic solvents (QDESs) based on DBN have shown promise as high-performance CO2 absorbents. acs.orgacs.org A series of QDESs synthesized from proton donors with varying pKa values and the organic superbase DBN have been investigated for CO2 absorption. acs.org
Notably, a mixture of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and ethylene glycol (EG) in a 1:1 molar ratio exhibited competitive CO2 absorption capacities, reaching 0.214 g of CO2 per gram of QDES at 313.15 K and 20 kPa. acs.orgacs.org The absorption mechanism involves the activation of the hydroxyl groups of ethylene glycol by DBN. acs.org This activation facilitates the insertion of CO2 to form carbonate or bicarbonate species, while the proton from the hydroxyl group is transferred to DBN. acs.org This chemical interaction allows for effective CO2 capture even at low partial pressures. acs.org The trapped CO2 can be released, demonstrating the reversibility of the capture process. acs.org
Table 2: CO2 Absorption Capacity of DBN–EG (1:1) QDES
| Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Absorption Capacity (g CO2/g QDES) |
| 313.15 | 20 | 0.214 acs.orgacs.org |
| 298.15 | 101 | 0.248 acs.org |
| 343.15 | 101 | 0.202 acs.org |
Cyclocarbonylation Reactions with CO2 as C1 Source
DBN has proven to be an effective catalyst for cyclocarbonylation reactions where CO2 is utilized as a C1 building block. mdpi.com This approach offers a green and environmentally benign method for synthesizing various heterocyclic compounds. mdpi.com
One significant application is the synthesis of benzothiazolones through the cyclocarbonylation of 2-aminothiophenols with CO2. mdpi.com In a study investigating various organic bases, DBN displayed the highest catalytic activity for this reaction. mdpi.com The proposed mechanism suggests that DBN reacts with CO2 to form a carbamate (B1207046) intermediate, which then activates the 2-aminothiophenol for the subsequent cyclization. mdpi.com Optimal reaction conditions were determined to be a CO2 pressure of 5 MPa and a temperature of 150 °C, leading to a high yield of the desired benzothiazolone. mdpi.com This process represents a novel method for constructing C–S bonds using CO2. mdpi.com
Another application is the synthesis of 2-oxazolidinones, which are important pharmaceutical intermediates. researchgate.net While various catalytic systems have been explored for the reaction of CO2 with aziridines or propargylamines, the use of DBN as a base or catalyst in related transformations highlights its potential in facilitating the incorporation of CO2 as a C1 source. researchgate.net
Development of Environmentally Benign Synthetic Protocols
A key aspect of green chemistry is the development of synthetic methods that minimize or eliminate the use of hazardous substances. DBN has been instrumental in creating environmentally benign protocols by enabling reactions under metal-free and solvent-free conditions.
Metal-Free Reaction Conditions
The use of DBN as an organocatalyst allows for a variety of chemical transformations to occur without the need for transition metal catalysts, which can be toxic and costly. This aligns with the principles of green chemistry by avoiding heavy metal contamination in products and waste streams.
DBN's ability to function as a strong, non-nucleophilic base is central to its role in metal-free catalysis. It can effectively deprotonate a wide range of substrates, initiating reactions such as Michael additions, aldol (B89426) condensations, and rearrangements. youtube.com For instance, DBN has been used as a nucleophilic organocatalyst in the regioselective C-acylation of pyrroles and indoles. acs.org
The aforementioned DBN-catalyzed synthesis of benzothiazolones from 2-aminothiophenols and CO2 is a prime example of a metal-free cyclocarbonylation reaction. mdpi.com This process provides a sustainable alternative to traditional methods that often rely on transition metal catalysts or toxic reagents like phosgene. mdpi.com
Solvent-Free Reaction Conditions
Conducting reactions without the use of volatile organic solvents is another cornerstone of green chemistry, as it reduces pollution and simplifies purification processes. DBN has been successfully employed as a catalyst in several solvent-free reactions.
For example, the synthesis of oxazolidinones from the coupling of carbon dioxide and aziridines has been achieved under solvent-free conditions using an aluminum(salphen) complex, demonstrating the feasibility of such reactions. nih.gov While this specific example uses a metal-based catalyst, DBN's properties make it suitable for promoting similar transformations under solvent-free conditions. The ability to perform reactions using only the reactants, sometimes with gentle heating, can lead to higher efficiency and selectivity compared to solution-phase reactions.
The development of solvent-free protocols is an active area of research, and the use of powerful organocatalysts like DBN is crucial for advancing these environmentally friendly synthetic methods.
Utilization of Supercritical Fluids
The pursuit of green chemistry has led to the exploration of environmentally benign solvent systems, with supercritical fluids emerging as a promising alternative to traditional volatile organic compounds (VOCs). Supercritical carbon dioxide (scCO₂), in particular, is lauded for its favorable characteristics: it is non-toxic, non-flammable, inexpensive, and readily available. When a substance is heated and pressurized beyond its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. This allows it to act as a solvent with tunable density and solvating power, while also offering low viscosity and high diffusivity for enhanced mass transfer.
A notable application of this compound (DBN) in this context is its use as a catalyst in reactions where scCO₂ serves as both the solvent and a C1 reactant. This dual role for CO₂ represents an ideal green chemistry scenario, utilizing a greenhouse gas as a feedstock for valuable chemical synthesis.
One well-documented example is the synthesis of 1H-quinazoline-2,4-diones from 2-aminobenzonitriles. researchgate.net In this process, DBN functions as a catalytic base to facilitate the chemical fixation of carbon dioxide. thieme-connect.comcapes.gov.br The reaction proceeds efficiently in a solvent-free system where scCO₂ provides the reaction medium and the carbonyl groups for the final product. researchgate.net Research has shown that DBN, along with the structurally similar 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), effectively catalyzes this transformation under relatively mild supercritical conditions, leading to good or excellent yields of the desired heterocyclic compounds. researchgate.netnih.gov This method avoids the need for hazardous reagents like phosgene and minimizes solvent waste, marking a significant advancement in sustainable chemical production. researchgate.net
The table below summarizes the conditions and outcomes for the DBN/DBU-catalyzed synthesis of quinazoline-diones in supercritical CO₂.
| Reactant | Catalyst (equiv.) | CO₂ Pressure | Temperature | Yield (%) | Reference |
| 2-Aminobenzonitrile | DBU (0.1) | 10 MPa | 80 °C | 97% | researchgate.net |
| 2-Aminobenzonitrile | DBN/DBU (catalytic) | 1 bar - 10.1 bar | 20 °C - 120 °C | Good to Excellent | thieme-connect.com |
| 2-Aminobenzonitrile | DBN (0.2) | 1 bar | 120 °C | High | thieme-connect.com |
Energy Efficiency in DBN-Mediated Processes
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has become a key technology in green chemistry for its ability to dramatically accelerate reaction rates. researchgate.net Unlike conventional heating, which relies on slow conductive heat transfer from an external source, microwave irradiation directly heats the reaction mixture through dielectric heating. ajgreenchem.comijrpas.com This mechanism, involving the interaction of the electromagnetic field with polar molecules (dipolar polarization) and ions (ionic conduction), results in rapid, uniform, and volumetric heating. ijrpas.com
The primary advantage of MAOS is the significant reduction in reaction times, often from hours to mere minutes. researchgate.netresearchgate.net This acceleration can lead to substantial energy savings, not because the microwave heating process is inherently more efficient at converting electricity to heat—in fact, the magnetron used to generate microwaves has a relatively low energy conversion efficiency—but because the total time the process requires energy input is drastically shortened. researchgate.net Studies comparing microwave-assisted reactions to conventionally heated ones under identical conditions have demonstrated that microwave heating is generally more energy-efficient, particularly for shorter reactions. researchgate.netacs.org
The following table presents comparative data from the literature for different organic reactions, illustrating the potential for energy savings by switching from conventional heating to microwave irradiation.
| Reaction Type | Heating Method | Reaction Time | Energy Consumption | Energy Savings (vs. Conventional) | Reference |
| Heterocycle Synthesis | Conventional (Oil Bath) | - | - | - | acs.org |
| Heterocycle Synthesis | Microwave (MW) | Significantly Reduced | Lower | 7.6x more efficient | acs.org |
| Hydrogenation | Conventional (Autoclave) | - | Higher | - | nih.gov |
| Hydrogenation | Microwave (MW) | - | Lower | - | nih.gov |
| Esterification | Microwave (MW) | 5 min | Low | - | acs.org |
Future Research Directions and Emerging Trends for 1,5 Diazabicyclo 4.3.0 Non 5 Ene
Development of Novel DBN-Derived Catalysts
The development of new catalysts is a cornerstone of advancing sustainable organic synthesis. researchgate.net The core structure of DBN presents a fertile ground for modification to create novel catalysts with enhanced activity, selectivity, and stability. An emerging trend is the heterogenization of DBN onto solid supports. For instance, nano-SiO2 supported DBN has been synthesized and utilized as a recyclable, heterogeneous nanocatalyst. researchgate.net This approach not only facilitates catalyst recovery and reuse but also can enhance catalytic activity due to the high surface area of the nanomaterial support. researchgate.net
Future work will likely focus on:
Chiral DBN Analogs: The synthesis of chiral versions of DBN is a significant area for exploration. Chiral bicyclic amidine catalysts are highly sought after for asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals and agrochemicals.
Immobilized and Supported DBN Catalysts: Beyond silica, research into grafting DBN onto various polymeric supports, magnetic nanoparticles, and metal-organic frameworks (MOFs) could lead to robust, highly active, and easily separable catalytic systems. These systems are crucial for industrial-scale applications where efficiency and cost-effectiveness are paramount. researchgate.net
Bio-inspired Frameworks: Integrating DBN or its derivatives into bio-inspired catalytic frameworks could mimic enzymatic activity, offering high selectivity under mild conditions. researchgate.net
Core-Shell Structures: Designing core-shell catalysts incorporating DBN could protect the active catalytic sites, improve stability, and introduce additional functionalities. dtu.dk For example, a catalytically active core containing DBN could be encapsulated within a porous shell that selectively allows reactants to reach the active sites.
A comparison of DBN with other organic bases in catalytic applications highlights the potential for tuning reactivity through structural modification. mdpi.comacs.org
Table 1: Comparison of DBN with other organic bases in catalytic activity
| Catalyst | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| DBN | Cyclocarbonylation of 2-aminothiophenols with CO2 | Displayed the best catalytic activity among several organic bases tested. | mdpi.com |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Regioselective Acylation | Highly promotes thermodynamically unfavorable axial O-acylation. | acs.org |
| TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Regioselective Acylation | Decreased regioselectivity compared to DBU in the studied reaction. | acs.org |
| DBN | Regioselective Acylation | Showed decreased regioselectivity compared to DBU. | acs.org |
This data suggests that subtle changes in the bicyclic amidine structure can significantly impact catalytic performance, providing a rationale for the continued development of novel DBN-derived catalysts.
Exploration of Advanced Materials Applications beyond Polymerization
While DBN is a known catalyst for polymerization, its potential extends into the broader field of advanced materials. tandfonline.com Research is beginning to explore its use in the synthesis of functional materials with unique electronic, optical, or biological properties. mdpi.comrsc.org
Emerging applications include:
Synthesis of Chalcogenide Clusters: DBN is used in the preparation of supertetrahedral chalcogenide clusters and single crystals of polymer-chalcogenide composites, which have potential applications in electronics and optics. chemicalbook.com
Ionic Liquids: The acetate (B1210297) salt of DBN is a room-temperature ionic liquid that has been used for processing cellulose (B213188) fibers, offering a more stable alternative to traditional solvents. wikipedia.org This opens avenues for using DBN-based ionic liquids in various green technologies. colab.ws
Functional Organic Molecules: DBN serves as a crucial reagent in the synthesis of complex organic molecules like β-carbolines and 1H-quinazoline-2,4-diones, which are scaffolds for pharmacologically active compounds. sigmaaldrich.com
Nanomaterials and Composites: The ability of DBN to act as a base and a nucleophile can be harnessed to direct the assembly of nanomaterials or to functionalize surfaces. mdpi.comresearchgate.net For example, it could be used to create dispersed cellulose nanofibers or other bio-based nanomaterials. researchgate.net
Future research could focus on designing DBN-based systems for applications in drug delivery, functional coatings, and sensor technology. mdpi.com The development of new digital polymers with programmable properties also represents a frontier where DBN-like structures could play a role. escholarship.org
Deeper Mechanistic Understanding of Complex Reactions
A thorough understanding of reaction mechanisms is critical for optimizing reaction conditions and designing more efficient catalysts. numberanalytics.com While DBN's role as a base or nucleophilic catalyst is generally understood, the intricate details of its involvement in complex, multi-step reactions are still being elucidated. tandfonline.comchemicalbook.com
Future research efforts will likely involve a combination of experimental and computational techniques:
Advanced Spectroscopic Analysis: In-situ spectroscopic techniques, such as advanced Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, can be used to detect and characterize short-lived reaction intermediates and transition states in DBN-catalyzed reactions. acs.orgnumberanalytics.com
Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly powerful for mapping out reaction pathways, calculating activation energies, and explaining observed selectivities. researchgate.nettandfonline.com Applying these methods to DBN-catalyzed reactions can provide insights that are difficult to obtain experimentally. For example, DFT was used to investigate the mechanism of a cycloaddition reaction catalyzed by a related amine. tandfonline.com
A key challenge is understanding the dual role DBN can play as both a base and a nucleophile and how this is influenced by the substrate, solvent, and reaction conditions. For example, in Friedel-Crafts acylations, DBN acts as a nucleophilic catalyst. chemicalbook.com In other reactions, such as dehydrohalogenations, it primarily functions as a non-nucleophilic base. chemicalbook.com A deeper understanding of these competing pathways is essential for controlling reaction outcomes. numberanalytics.com
Expanding Green Chemistry Applications beyond Current Scope
DBN has already demonstrated its value in green chemistry by enabling reactions under mild conditions and avoiding toxic metal catalysts. researchgate.net Its use in CO2 capture and utilization is a significant step towards more sustainable chemical processes. mdpi.comcolab.ws
Future directions for expanding the green chemistry applications of DBN include:
Biomass Conversion: DBN and its derivatives could be developed as catalysts for the conversion of biomass into valuable chemicals and biofuels. Its basicity makes it a candidate for processes such as transesterification of oils and depolymerization of lignin.
Benign Solvent Systems: The development of DBN-based deep eutectic solvents or ionic liquids for use as recyclable and non-volatile reaction media is a promising area. wikipedia.orgcolab.ws
Catalyst-Controlled Reactions in Water: Research into DBN-catalyzed reactions in water, the most environmentally benign solvent, is highly desirable. acs.orgacs.org Developing water-tolerant DBN catalysts would be a significant advancement.
Waste Valorization: Exploring the use of DBN in breaking down plastic waste or converting other waste streams into useful products aligns with the principles of a circular economy.
The drive for sustainability in the chemical industry necessitates the development of processes with high atom economy, low energy consumption, and minimal waste generation. aeciworld.com DBN is well-positioned to be a key player in this transition, but further research is needed to fully realize its potential in a broader range of green applications.
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Chemical Formula |
|---|---|---|
| 1,5-Diazabicyclo[4.3.0]non-5-ene | DBN | C₇H₁₂N₂ |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | C₉H₁₆N₂ |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | C₇H₁₃N₃ |
| Silicon Dioxide | SiO₂ | SiO₂ |
| Carbon Dioxide | CO₂ | CO₂ |
| N-Methylmorpholine N-oxide | NMNO | C₅H₁₁NO₂ |
Q & A
Q. What are the primary applications of DBN in organic synthesis?
DBN is widely used as a strong, non-nucleophilic base and organocatalyst. Key applications include:
- Dehydrohalogenation reactions : Efficiently eliminates hydrogen halides under mild conditions, enabling synthesis of α,β-unsaturated compounds (e.g., Vitamin A acetate) where traditional bases fail .
- Friedel-Crafts acylations : Catalyzes regioselective C-acylation of pyrroles and indoles with yields >85% .
- Epoxide ring-opening reactions : Facilitates nucleophilic attacks in complex molecule synthesis .
- Ionic liquid synthesis : Acts as a precursor for acetate-based ionic liquids (e.g., [DBNH][OAc]) for cellulose dissolution and derivatization .
Q. How does DBN compare to DBU in catalytic efficiency?
DBN and DBU are structurally similar bicyclic amidines, but their reactivity differs:
- Steric effects : DBN’s smaller bicyclic structure (7-membered vs. DBU’s 11-membered ring) enhances accessibility in sterically hindered reactions.
- Basicity : DBU (pKa ~12) is slightly stronger than DBN (pKa ~11.5), affecting protonation equilibria in acid-sensitive reactions .
- Solubility : DBN’s lower molecular weight (124.18 g/mol vs. 152.24 g/mol for DBU) improves miscibility in non-polar solvents .
Q. What safety precautions are necessary when handling DBN?
- Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and decomposition .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids before disposal .
- Toxicity : LD₅₀ (oral, rat) = 350 mg/kg; avoid skin contact due to corrosive properties .
Q. What are the key physical properties of DBN relevant to experimental design?
Advanced Research Questions
Q. What is the mechanistic role of DBN in Friedel-Crafts acylations?
DBN acts as a nucleophilic organocatalyst:
- Step 1 : DBN abstracts a proton from the acylating agent (e.g., anhydride), generating a reactive acylium ion.
- Step 2 : The acylium ion undergoes electrophilic attack on the aromatic substrate (e.g., indole).
- Step 3 : DBN stabilizes intermediates via N-acyl-amidine formation, confirmed by X-ray crystallography .
- Regioselectivity : DBN’s steric profile directs acylation to the C3 position of indoles, avoiding N-acylation .
Q. How to synthesize and characterize DBN-based ionic liquids for cellulose processing?
Synthesis of [DBNH][OAc] :
- Procedure : Slowly add equimolar acetic acid to DBN at 25°C, then heat to 70°C for 1 hour to prevent crystallization .
- Characterization :
- ¹H NMR : Confirm protonation of DBN (δ ~3.5 ppm for NH⁺).
- Karl Fischer titration : Ensure H₂O content <0.5 wt%.
- Rheology : Measure viscosity (~200 cP at 25°C) for cellulose dissolution efficiency .
Q. How to resolve contradictions in reaction yields when using DBN under varying conditions?
- Case study : Conflicting yields in selenium dissolution reactions (dark brown vs. colorless solutions).
- Methodology :
Control moisture : Use molecular sieves to eliminate H₂O interference .
Kinetic profiling : Monitor reaction progress via UV-Vis spectroscopy (λ = 450 nm for selenium-DBN complexes) .
Parameter optimization : Adjust DBN:substrate molar ratio (e.g., 1:1 to 1:2) and temperature (25–70°C) .
Q. What methodologies confirm DBN’s nucleophilic catalysis in acylations?
- Isolation of intermediates : Crystallize N-acyl-amidine-DBN complexes for X-ray diffraction analysis .
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-limiting steps.
- DFT calculations : Model transition states to validate nucleophilic attack pathways .
Q. How does DBN facilitate cellulose dissolution for sustainable material processing?
- Mechanism : DBN-based ionic liquids disrupt cellulose’s hydrogen-bonding network via acetate anion coordination.
- Applications :
- Fiber spinning : Dry-jet wet spinning of cellulose-[DBNH][OAc] solutions produces high-tenacity fibers .
- Derivatization : Acetylation of dissolved cellulose yields biodegradable plastics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
